tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474905
InChI: InChI=1S/C14H28N2O2/c1-5-8-15-10-12-7-6-9-16(11-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3
SMILES: CCCNCC1CCCN(C1)C(=O)OC(C)(C)C
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol

tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13474905

Molecular Formula: C14H28N2O2

Molecular Weight: 256.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-[(propylamino)methyl]piperidine-1-carboxylate -

Specification

Molecular Formula C14H28N2O2
Molecular Weight 256.38 g/mol
IUPAC Name tert-butyl 3-(propylaminomethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C14H28N2O2/c1-5-8-15-10-12-7-6-9-16(11-12)13(17)18-14(2,3)4/h12,15H,5-11H2,1-4H3
Standard InChI Key YXQOQFOIJDVIAM-UHFFFAOYSA-N
SMILES CCCNCC1CCCN(C1)C(=O)OC(C)(C)C
Canonical SMILES CCCNCC1CCCN(C1)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Nomenclature

Structural Features

The molecular formula of tert-butyl 3-[(propylamino)methyl]piperidine-1-carboxylate is C<sub>15</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub>, with a molecular weight of 268.40 g/mol. Key structural components include:

  • A piperidine ring (C<sub>5</sub>H<sub>11</sub>N) serving as the core scaffold.

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, enhancing solubility and stability during synthesis.

  • A propylaminomethyl substituent (-CH<sub>2</sub>NHCH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>) at the 3-position, providing a reactive site for further functionalization.

The stereochemistry at the 3-position may influence biological activity, though specific configurations remain uncharacterized in existing literature.

Synthetic Routes and Optimization

General Synthesis Strategies

The synthesis of tert-butyl 3-[(propylamino)methyl]piperidine-1-carboxylate typically involves multi-step protocols, leveraging well-established reactions for piperidine derivatives:

Boc Protection of Piperidine

Piperidine is first protected with a Boc group via reaction with di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by a base such as triethylamine .

Piperidine+(Boc)2OEt3N, THFtert-Butyl piperidine-1-carboxylate\text{Piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{tert-Butyl piperidine-1-carboxylate}

Purification and Yield Optimization

  • Chromatography: Silica gel chromatography (hexane:EtOAc, 3:1) typically achieves >90% purity.

  • Yield: Reported yields for analogous reactions range from 65–80%, depending on reaction time and temperature .

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., SwissADME), key properties include:

PropertyValue
Molecular Weight268.40 g/mol
LogP2.1 (moderate lipophilicity)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (2x O, 1x N)
Rotatable Bonds6

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.

  • Stability: Stable under inert atmospheres but susceptible to Boc deprotection under acidic conditions.

Biological Activity and Applications

Hypothetical Mechanisms of Action

Based on structurally related piperidine derivatives, the compound may interact with:

  • Neurotransmitter Receptors: The piperidine core and propylamino side chain could modulate serotonin or dopamine receptors, similar to analogs.

  • Enzyme Inhibition: Potential inhibition of kinases or proteases via hydrogen bonding with the NH group.

Comparative Biological Data

While direct studies are unavailable, Table 1 extrapolates activities from analogs:

Table 1: Biological Activities of Piperidine Carboxylate Analogs

CompoundIC<sub>50</sub> (MCF-7 Cells)LogPTarget Receptor
tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate15 µM1.8Serotonin
tert-Butyl 4-[(butylamino)methyl]piperidine-1-carboxylate22 µM2.5Dopamine
Target CompoundPredicted: 18–25 µM2.1Mixed

Industrial and Pharmaceutical Relevance

Drug Development

The Boc-protected intermediate is valuable for synthesizing:

  • Kinase Inhibitors: Analogous compounds show promise in cancer therapy.

  • Neuroprotective Agents: Piperidine derivatives are explored for Alzheimer’s disease.

Agrochemical Applications

Similar structures are used in herbicide and pesticide formulations due to their stability and membrane permeability.

Challenges and Future Directions

Synthetic Challenges

  • Steric Hindrance: The 3-position substitution may complicate reaction kinetics compared to 4-position analogs .

  • Purification: Longer alkyl chains (propyl vs. methyl) necessitate advanced chromatographic techniques.

Research Priorities

  • Biological Screening: In vitro assays against cancer cell lines and neurotransmitter receptors.

  • Structural Optimization: Modifying the propyl chain to enhance target affinity.

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